Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate
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Overview
Description
Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a cyclopentane ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Cycloprop[e]azulene: Similar in structure but with different ring fusion and functional groups.
1H-Cyclopropa[a]naphthalene: Another compound with a fused cyclopropane ring but different overall structure.
1H-Cyclopenta[1,3]cyclopropa[1,2]benzene: Shares the cyclopropane ring but has a different arrangement of rings and substituents.
Uniqueness
Ethyl 4,4A,5,5A-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-C]pyrazole-3-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
ethyl 8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)9-7-4-5-3-6(5)8(7)11-12-9/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
IETHOCPPFVXWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CC3C2C3 |
Origin of Product |
United States |
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